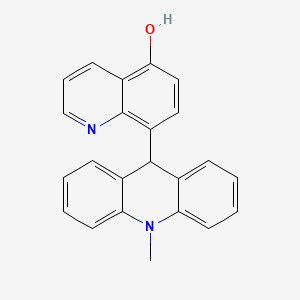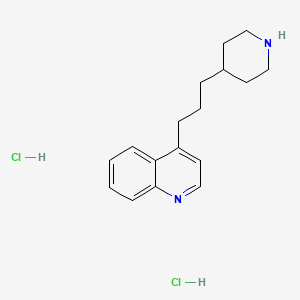
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is a chemical compound with a complex structure that includes a quinoline ring and a piperidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives.
科学研究应用
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Similar Compounds
Quinoline: A simpler compound with a similar quinoline ring structure.
Piperidine: Contains the piperidine moiety but lacks the quinoline ring.
4-(3-(4-Piperidinyl)propyl)quinoline: A closely related compound with similar structural features.
Uniqueness
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
属性
CAS 编号 |
65843-82-5 |
|---|---|
分子式 |
C17H24Cl2N2 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
4-(3-piperidin-4-ylpropyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C17H22N2.2ClH/c1-2-7-17-16(6-1)15(10-13-19-17)5-3-4-14-8-11-18-12-9-14;;/h1-2,6-7,10,13-14,18H,3-5,8-9,11-12H2;2*1H |
InChI 键 |
JSTRMMUOMITPLD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCC2=CC=NC3=CC=CC=C23.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


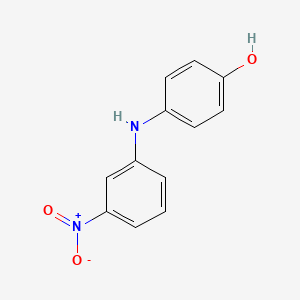
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

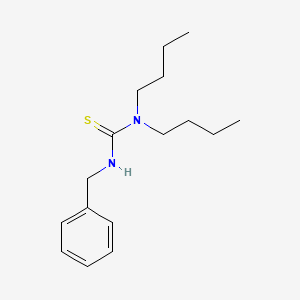
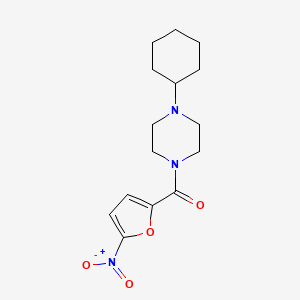
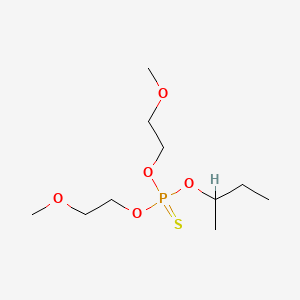
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
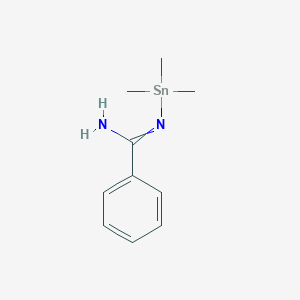
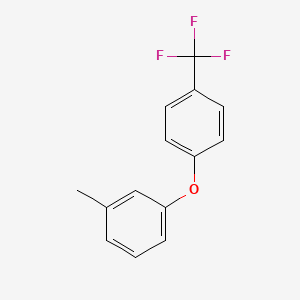
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
